2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole
CAS No.: 19748-58-4
Cat. No.: VC20743761
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19748-58-4 |
|---|---|
| Molecular Formula | C16H14N2O3 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 2,5-bis(3-methoxyphenyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C16H14N2O3/c1-19-13-7-3-5-11(9-13)15-17-18-16(21-15)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 |
| Standard InChI Key | VTFRIPCUJGVYKU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)OC |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)OC |
Introduction
2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, characterized by its unique structure and potential biological activities. The compound's molecular formula is
, with a molecular weight of approximately 282.29 g/mol. It is recognized for its applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.
Synthesis Methods
The synthesis of 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole typically involves the condensation of hydrazides with appropriate aldehydes or ketones followed by cyclization to form the oxadiazole ring. Various methods have been reported in literature for the synthesis of oxadiazoles, including:
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Condensation Reactions: Utilizing hydrazides with aromatic aldehydes.
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Cyclization Techniques: Employing acid catalysts to facilitate the formation of the oxadiazole ring.
Biological Activities
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a range of biological activities including:
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Anticancer Properties: Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds derived from oxadiazoles have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 0.275 | 90.47% |
| Compound B | UO-31 (Renal Cancer) | 0.300 | 96.86% |
| Compound C | SNB-75 (CNS Cancer) | 0.350 | 95.70% |
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Anti-inflammatory Effects: Some studies have reported that oxadiazole derivatives possess anti-inflammatory properties and can reduce inflammation markers in vitro.
Mechanism of Action
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